molecular formula C4H4ClN3 B2642291 4-Chloropyridazin-3-amine CAS No. 1353101-17-3

4-Chloropyridazin-3-amine

Cat. No.: B2642291
CAS No.: 1353101-17-3
M. Wt: 129.55
InChI Key: RELPZPBENPTIEZ-UHFFFAOYSA-N
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Description

4-Chloropyridazin-3-amine is a heterocyclic organic compound with the molecular formula C4H4ClN3. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the fourth position and an amino group at the third position of the pyridazine ring. This compound has garnered significant attention due to its versatile applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with ammonia. The reaction is carried out in a suitable solvent at temperatures ranging from 30°C to 180°C. The product is then purified to obtain high purity this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The use of continuous flow reactors and automated purification systems ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloropyridazin-3-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloropyridazin-3-amine is primarily based on its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison:

4-Chloropyridazin-3-amine stands out due to its unique combination of a chlorine atom and an amino group, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-chloropyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELPZPBENPTIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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